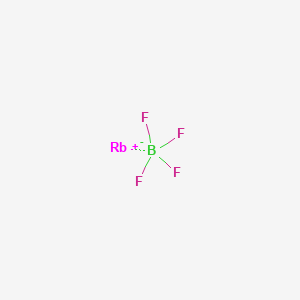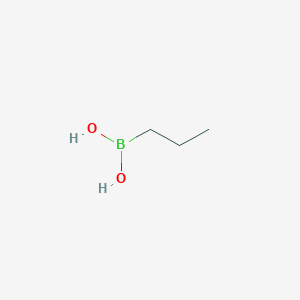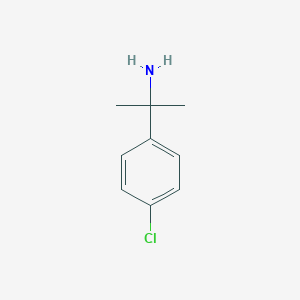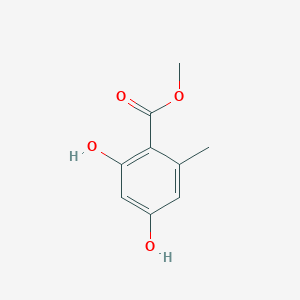
Methyl 2,4-dihydroxy-6-methylbenzoate
Overview
Description
Methyl orsellinate, also known as 2,4-dihydroxy-6-methylbenzoic acid methyl ester, is an organic compound with the molecular formula C₉H₁₀O₄. It is a phytotoxic compound with notable antifungal activities. Methyl orsellinate is a 5-lipoxygenase inhibitor with an IC₅₀ value of 59.6 μM .
Mechanism of Action
Target of Action
Methyl orsellinate primarily targets 5-lipoxygenase , an enzyme that plays a crucial role in the biosynthesis of leukotrienes, a group of bioactive lipids that contribute to inflammatory responses . By inhibiting this enzyme, Methyl orsellinate can potentially modulate inflammatory processes .
Mode of Action
As a 5-lipoxygenase inhibitor , Methyl orsellinate interacts with its target by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing the oxidation of arachidonic acid to leukotrienes . This interaction results in a decrease in the production of these pro-inflammatory substances .
Biochemical Pathways
The primary biochemical pathway affected by Methyl orsellinate is the leukotriene synthesis pathway . By inhibiting 5-lipoxygenase, Methyl orsellinate disrupts the conversion of arachidonic acid to leukotrienes, thereby reducing the levels of these pro-inflammatory molecules . The downstream effects of this disruption can include a reduction in inflammation and associated symptoms.
Pharmacokinetics
It is known that the activity of methyl orsellinate increases with chain elongation, likely due to an increase in lipophilicity . This suggests that modifications to the Methyl orsellinate molecule could potentially enhance its bioavailability and efficacy.
Result of Action
The primary result of Methyl orsellinate’s action is a reduction in the production of leukotrienes, leading to a potential decrease in inflammation . Additionally, Methyl orsellinate has been found to exhibit antifungal activities , suggesting that it may have a role in combating fungal infections .
Action Environment
The action, efficacy, and stability of Methyl orsellinate can be influenced by various environmental factors. For instance, the compound’s antioxidant activity has been found to increase with chain elongation, suggesting that its environment within the body and the presence of other molecules could impact its effectiveness . .
Biochemical Analysis
Biochemical Properties
Methyl orsellinate is known to interact with certain enzymes and proteins. Specifically, it has been identified as a 5-lipoxygenase inhibitor, with an IC50 value of 59.6 μM . This suggests that Methyl orsellinate can interfere with the activity of the 5-lipoxygenase enzyme, which plays a crucial role in the biosynthesis of leukotrienes, a group of bioactive lipids that mediate cellular responses to inflammation .
Cellular Effects
The effects of Methyl orsellinate on cells have been studied in the context of its antifungal activities . Additionally, it has been found to have anti-proliferative potential against a panel of cancer cell lines . One of the compounds synthesized from Methyl orsellinate exhibited higher cytotoxicity on MCF-7 cells (a breast cancer cell line) with an IC50 of 5 µM . This suggests that Methyl orsellinate may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Methyl orsellinate involves its interaction with the 5-lipoxygenase enzyme. As a 5-lipoxygenase inhibitor, Methyl orsellinate can potentially affect the synthesis of leukotrienes, leading to changes in gene expression and cellular responses to inflammation
Metabolic Pathways
It is known that Methyl orsellinate is a product of the polyketide pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl orsellinate is typically synthesized through the esterification of orsellinic acid with methanol. The reaction is usually carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating orsellinic acid with methanol, leading to the formation of methyl orsellinate, which can then be purified through crystallization .
Industrial Production Methods: In an industrial setting, the production of methyl orsellinate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl orsellinate undergoes various chemical reactions, including:
Oxidation: Methyl orsellinate can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert methyl orsellinate to its corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted methyl orsellinate derivatives.
Scientific Research Applications
Methyl orsellinate has a wide range of scientific research applications:
Comparison with Similar Compounds
Methyl orsellinate is unique due to its specific structure and biological activities. Similar compounds include:
- Lecanoric acid (CAS#480-56-8)
- Evernic acid (CAS#537-09-7)
- Gyrophoric acid (CAS#548-89-0)
- Atraric acid (CAS#4707-47-5)
- Atranorin (CAS#479-20-9)
These compounds share structural similarities with methyl orsellinate but differ in their functional groups and bioactivities. For example, lecanoric acid and evernic acid also exhibit antifungal properties, but their mechanisms of action and specific applications may vary .
Properties
IUPAC Name |
methyl 2,4-dihydroxy-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCWCZLEACWJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062901 | |
| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3187-58-4 | |
| Record name | Methyl orsellinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3187-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methyl orsellinate exert its antifungal activity?
A1: While the exact mechanism remains unclear, research suggests that methyl orsellinate, along with other similar compounds like sparassol (methyl 2-hydroxy-4-methoxy-6-methylbenzoate), exhibit antifungal activity. Studies indicate that their presence in decayed wood is a strong indicator of infection by the fungus Sparassis crispa []. This suggests a potential role for these compounds in the fungus’s ecological interactions.
Q2: Does methyl orsellinate inhibit specific enzymes?
A2: Yes, studies have shown that methyl orsellinate can inhibit certain enzymes. For instance, it demonstrates inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission [, ]. It also shows inhibitory activity against glutathione S-transferase (GST), an enzyme involved in detoxification processes []. Furthermore, methyl orsellinate exhibits inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), a key regulatory enzyme involved in insulin signaling and a potential target for type 2 diabetes and obesity treatment [].
Q3: What are the downstream effects of methyl orsellinate's interaction with its targets?
A3: The downstream effects of methyl orsellinate vary depending on the specific target. For example:
- AChE inhibition: Can lead to the accumulation of acetylcholine at nerve synapses, potentially causing overstimulation of muscles and other organs [, ].
- GST inhibition: May disrupt detoxification processes, potentially leading to increased susceptibility to toxins [].
- PTP1B inhibition: Can enhance insulin sensitivity, making it a potential target for managing type 2 diabetes and obesity [].
- Anti-inflammatory effects: Studies suggest that methyl orsellinate can modulate the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential anti-inflammatory properties [].
Q4: What is the molecular formula and weight of methyl orsellinate?
A4: The molecular formula of methyl orsellinate is C9H10O4, and its molecular weight is 182.17 g/mol.
Q5: What spectroscopic data is available for methyl orsellinate?
A5: Extensive spectroscopic data, including 1H NMR, 13C NMR, 2D NMR, IR, and mass spectrometry (MS), has been used to characterize methyl orsellinate [, , , , , , , ]. These techniques provide detailed information about the compound's structure, functional groups, and purity.
Q6: Does methyl orsellinate possess any known catalytic properties or applications?
A6: The provided research does not report any catalytic properties or applications for methyl orsellinate. Its primary areas of interest lie in its potential biological activities.
Q7: How is computational chemistry used to study methyl orsellinate?
A7: Computational chemistry plays a crucial role in understanding methyl orsellinate's properties and interactions. Techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are used to:
- Predict binding affinities: Molecular docking studies can predict the binding affinities and interactions of methyl orsellinate with target proteins, such as enzymes like AChE, GST, and PTP1B [, , ].
- Analyze molecular interactions: Molecular dynamics simulations provide insights into the dynamic behavior of methyl orsellinate and its interactions with biological targets over time [].
- Develop predictive models: QSAR models can correlate the structure of methyl orsellinate and its analogs with their biological activities, helping to design more potent and selective derivatives [].
Q8: What are the key Structure-Activity Relationship (SAR) findings for methyl orsellinate?
A8: Studies exploring the anti-inflammatory potential of methyl orsellinate and related compounds suggest that the substituent pattern on the resorcinol moiety (the core benzene ring with two hydroxyl groups) significantly influences the activity []. Modifications to this core structure may lead to enhanced or diminished activity, providing valuable insights for designing more potent analogs.
Q9: What are the SHE regulations surrounding methyl orsellinate?
A9: Specific SHE (Safety, Health, and Environment) regulations concerning methyl orsellinate are not detailed in the provided research. As with any chemical substance, handling methyl orsellinate requires following general laboratory safety practices and adhering to relevant chemical handling and disposal regulations.
Q10: Is there any information on the toxicology and safety profile of methyl orsellinate?
A10: The research papers provided do not delve into comprehensive toxicity studies for methyl orsellinate. While some studies suggest potential therapeutic benefits, further research is necessary to establish its safety profile, potential adverse effects, and long-term effects in various biological systems.
Q11: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of methyl orsellinate?
A11: The provided research does not provide detailed information on the absorption, distribution, metabolism, excretion (ADME), or in vivo activity and efficacy of methyl orsellinate. Further pharmacokinetic and pharmacodynamic studies are needed to understand its behavior in living organisms.
Q12: What is the in vitro and in vivo efficacy of methyl orsellinate?
A12: Several studies demonstrate the in vitro efficacy of methyl orsellinate:
- Antimicrobial activity: Exhibits activity against various bacterial and fungal species [, , ].
- Anti-inflammatory activity: Reduces nitric oxide production in LPS-stimulated macrophages [].
- Enzyme inhibition: Inhibits enzymes like AChE, GST, and PTP1B [, , ].
Q13: Have any biomarkers been linked to methyl orsellinate's efficacy or adverse effects?
A13: The research does not identify specific biomarkers associated with methyl orsellinate’s efficacy or adverse effects. Identifying such biomarkers could aid in predicting treatment response, monitoring therapeutic progress, and understanding potential risks.
Q14: What analytical methods are commonly used to characterize and quantify methyl orsellinate?
A14: A range of analytical techniques is employed to characterize, quantify, and monitor methyl orsellinate. These include:
- Chromatographic techniques: High-performance liquid chromatography (HPLC) is commonly used for separation and quantification, often coupled with UV detection [, , ]. Gas chromatography (GC) is also utilized, often coupled with flame ionization detection (FID) or mass spectrometry (MS) for identification and quantification [].
- Spectroscopic methods: Nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 13C NMR, 2D NMR) provides detailed structural information [, , , , , , , ]. Infrared (IR) spectroscopy helps identify functional groups []. Mass spectrometry (MS) assists in determining molecular weight and fragmentation patterns [, , , , ].
Q15: What is the environmental impact and degradation profile of methyl orsellinate?
A15: Specific information regarding the ecotoxicological effects and degradation of methyl orsellinate is not available in the provided research. Assessing its environmental fate and potential risks is crucial for responsible use.
Q16: What is known about the dissolution and solubility properties of methyl orsellinate?
A16: Detailed studies on the dissolution rate and solubility of methyl orsellinate in various media are not included in the research provided. Understanding these properties is essential for developing effective formulations and predicting its bioavailability.
Q17: Does methyl orsellinate elicit any immunogenic or immunological responses?
A17: Information about the potential immunogenicity of methyl orsellinate is not provided in the research. Understanding its potential to induce immune responses is important for assessing its safety and efficacy as a potential therapeutic agent.
Q18: Does methyl orsellinate interact with drug transporters or metabolizing enzymes?
A18: Specific details on interactions with drug transporters or drug-metabolizing enzymes are not elaborated upon in the provided research. Investigating these potential interactions is important for understanding its absorption, distribution, metabolism, and potential for drug-drug interactions.
Q19: Are there alternatives or substitutes for methyl orsellinate in its various applications?
A19: Alternatives and substitutes for methyl orsellinate depend heavily on the specific application. While the research doesn't directly compare it with other compounds, exploring alternative solutions with improved performance, lower cost, or reduced environmental impact is always beneficial.
Q20: Are there any strategies for recycling or managing methyl orsellinate waste?
A20: Specific strategies for recycling or managing methyl orsellinate waste are not mentioned in the research. As with any chemical substance, appropriate waste management practices should be followed to minimize environmental impact.
Q21: What are the key research infrastructure and resources available for studying methyl orsellinate?
A21: The research highlights various tools and resources crucial for investigating methyl orsellinate:
- Spectroscopic techniques: NMR, IR, and MS are essential for structural characterization and analysis [, , , , , , , ].
- Chromatographic methods: HPLC and GC are vital for separation, identification, and quantification [, , , ].
- Computational chemistry tools: Molecular docking, molecular dynamics simulations, and QSAR modeling help predict interactions, analyze behavior, and design new analogs [, ].
Q22: What is the historical context and research progression of methyl orsellinate?
A22: While specific historical milestones are not extensively detailed, the research highlights the evolving understanding of methyl orsellinate:
- Early discoveries: Initial studies focused on its isolation and identification from natural sources like lichens [, ].
- Exploring bioactivities: Research progressively investigated its antifungal [], enzyme inhibitory [, ], and anti-inflammatory properties [].
- Mechanistic insights: Studies began to elucidate its potential mechanisms of action and structure-activity relationships [, , ].
Q23: What are the potential cross-disciplinary applications and synergies for methyl orsellinate research?
A23: The diverse properties of methyl orsellinate lend themselves to interdisciplinary research opportunities:
- Drug discovery and development: Its biological activities make it a candidate for developing new antimicrobial, anti-inflammatory, or enzyme-inhibiting drugs [, , , ].
- Agricultural applications: Its antifungal properties could be explored for developing biopesticides or protecting crops from fungal diseases [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


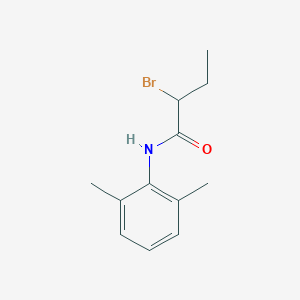

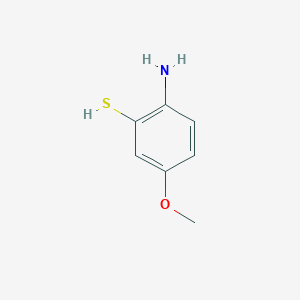
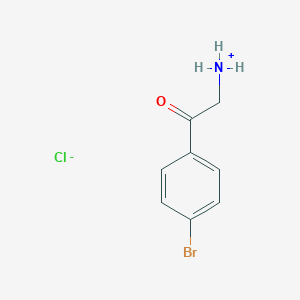
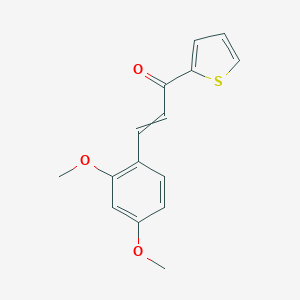
![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)
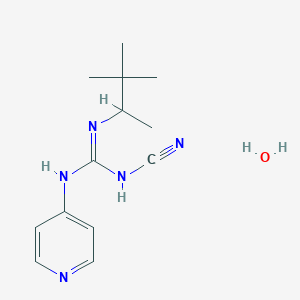
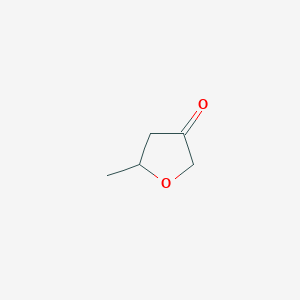
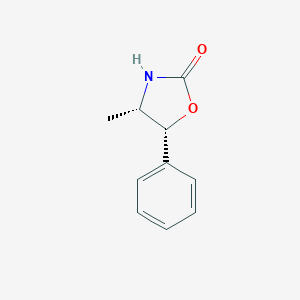
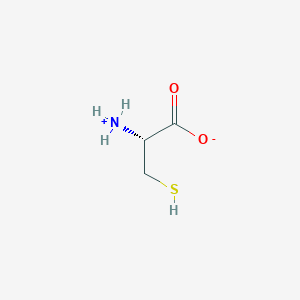
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)
